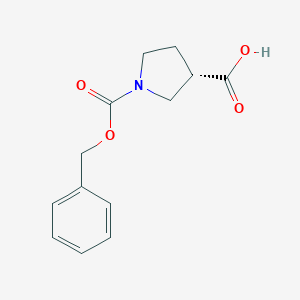

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid

描述

属性

IUPAC Name |

(3S)-1-phenylmethoxycarbonylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-6-7-14(8-11)13(17)18-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,15,16)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSASVUTVTRNJHA-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10578523 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

192214-00-9 | |

| Record name | (3S)-1-[(Benzyloxy)carbonyl]pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10578523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid, also known as (S)-Cbz-pyrrolidine-3-carboxylic acid, is a compound with significant potential in the field of medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 249.27 g/mol. This compound has garnered interest due to its structural characteristics, which facilitate various biological activities, particularly in pharmaceutical applications.

- CAS Number : 192214-00-9

- Molecular Weight : 249.27 g/mol

- Molecular Formula : C₁₃H₁₅NO₄

- PubChem CID : 18538483

The biological activity of this compound is largely attributed to its ability to interact with various biological pathways. Its structure allows it to serve as a precursor in the synthesis of pharmaceutical compounds that target specific receptors and enzymes involved in disease processes.

Anticancer Activity

Recent studies have shown that derivatives of this compound exhibit anticancer properties. For instance, compounds derived from pyrrolidine structures have been evaluated for their cytotoxicity against various cancer cell lines. In one study, a related pyrrolidine derivative demonstrated enhanced cytotoxic effects compared to standard chemotherapeutics like bleomycin in hypopharyngeal tumor cells .

Neuroprotective Effects

Research indicates that this compound and its derivatives may possess neuroprotective properties. In vitro studies have assessed their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in neurodegenerative diseases such as Alzheimer’s disease. Compounds with similar structures have shown promising results in protecting neuronal cells from oxidative stress and improving cognitive function .

Study 1: Anticancer Evaluation

In a comparative study, a series of pyrrolidine derivatives, including this compound, were synthesized and evaluated for their anticancer activity. The study utilized FaDu hypopharyngeal tumor cells as a model system, revealing that certain derivatives exhibited significant cytotoxicity and induced apoptosis more effectively than conventional agents .

Study 2: Neuroprotective Properties

Another research effort focused on the neuroprotective effects of related compounds against oxidative stress in SH-SY5Y human neuroblastoma cells. The results indicated that specific derivatives could inhibit AChE activity while showing low neurotoxicity, suggesting their potential as therapeutic agents for Alzheimer's disease .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₃H₁₅NO₄ | Precursor for various pharmaceuticals |

| (R)-1-Cbz-Pyrrolidine-3-carboxylic acid | C₁₃H₁₅NO₄ | Different stereochemistry; similar biological activity |

| Benzyl (3S,4R)-3-(2-bromoacetyl)-4-ethylpyrrolidine-1-carboxylate | C₁₆H₁₈BrNO₄ | Contains bromoacetyl group; more complex structure |

| (3R,4S)-4-Ethyl-1,3-pyrrolidinedicarboxylic acid | C₁₃H₁₇NO₄ | Dicarboxylic variant; different functional groups |

相似化合物的比较

Stereochemical Variants: S- vs. R-Enantiomers

The S- and R-enantiomers of 1-Cbz-pyrrolidine-3-carboxylic acid (CAS 192214-00-9 and 192214-06-5) are structurally identical but exhibit divergent stereochemical configurations. Enantiomeric purity is critical in drug development, as biological systems often respond selectively to one enantiomer. For example, the S-enantiomer is employed in synthesizing Elironrasib, where stereochemistry likely influences target binding affinity .

Substituent Effects on Reactivity and Function

- Methyl/Ketone Modifications: The 1-methyl-5-oxo derivative (CAS 42346-68-9) lacks the Cbz group but introduces a ketone at C5, which may participate in condensation or reduction reactions.

- Alkyl Chain Additions : The 4-methyl (CAS 1428243-36-0) and 4-ethyl (CAS 1428243-25-7) derivatives introduce steric hindrance at C4, which can modulate interactions with enzymatic pockets. These modifications are tailored for specific pharmacological profiles .

- Halogenation and Amination: Bromine substitution at C3 (CAS 1353995-89-7) provides a site for Suzuki-Miyaura cross-coupling, while the 3-amino variant (CAS 115687-29-1) offers nucleophilic reactivity for peptide coupling or Schiff base formation .

准备方法

Stepwise Synthesis from Pyrrolidine Precursors

The most detailed synthesis, reported by Min et al. (2019), involves a seven-step sequence starting from N-benzyl-1-(trimethylsilyl)-methanamine. Key steps include:

-

Formation of Pyrrolidine-3-carboxylic Acid Derivative :

-

Step 5 : N-Benzyl-3-methylpyrrolidine-1,3-dicarboxylate (B1_6 ) is synthesized via cyclization of a trimethylsilyl-protected intermediate.

-

Step 6 : Hydrolysis of B1_6 using lithium hydroxide (LiOH) in tetrahydrofuran (THF) and water at 60°C yields 1-((benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid (B1 ) with an 87.4% yield.

Reaction Conditions :

-

Solvent : THF/water (4:3 ratio).

-

Base : LiOH (2 equiv).

-

Temperature : 60°C for 5 hours.

This method produces the racemic mixture, necessitating subsequent enantiomeric resolution to isolate the S-enantiomer.

-

Enantiomeric Resolution Techniques

While the cited literature does not explicitly describe the resolution of the S-enantiomer, established chiral separation methods include:

-

Chiral Chromatography :

-

High-performance liquid chromatography (HPLC) with chiral stationary phases (e.g., cellulose- or amylose-derived columns) can resolve enantiomers based on differential binding affinities.

-

-

Diastereomeric Salt Formation :

-

Reacting the racemic acid with a chiral amine (e.g., cinchonidine) forms diastereomeric salts, which are separated via fractional crystallization.

-

-

Enzymatic Resolution :

-

Lipases or esterases selectively hydrolyze one enantiomer of a prochiral ester precursor.

-

These methods are widely employed in industrial settings to achieve enantiomeric excess >99%.

Optimization of Reaction Conditions

Hydrolysis Conditions and Yield Optimization

The hydrolysis of B1_6 to B1 is critical for yield and purity. Min et al. optimized this step as follows:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Base | LiOH (2 equiv) | Maximizes ester cleavage efficiency. |

| Solvent Ratio | THF:H₂O (4:3) | Balances solubility and reaction rate. |

| Temperature | 60°C | Ensures complete conversion without side reactions. |

| Reaction Time | 5 hours | Prevents over-hydrolysis of the Cbz group. |

Post-hydrolysis, acidification to pH 2 with HCl precipitates the product, which is extracted into ethyl acetate and dried over Na₂SO₄.

Analytical Characterization and Purity Assessment

Post-synthesis characterization ensures compliance with pharmaceutical standards:

-

Nuclear Magnetic Resonance (NMR) :

-

High-Resolution Mass Spectrometry (HRMS) :

-

Chiral Purity Analysis :

| Parameter | Recommendation | Rationale |

|---|---|---|

| Stock Solution | 10 mM in DMSO | Prevents freeze-thaw cycles. |

| Long-Term Storage | -80°C (6 months) | Minimizes hydrolysis. |

| Short-Term Storage | -20°C (1 month) | Avoids repeated thawing. |

Note : Solutions in polar solvents (e.g., DMSO) should be aliquoted to avoid repeated freezing-thawing.

Applications in Pharmaceutical Synthesis

This compound serves as a key intermediate in PARP inhibitors, such as veliparib derivatives . Its Cbz group enhances membrane permeability, while the carboxylic acid enables conjugation to bioactive scaffolds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。